molecular formula C17H13BrClN3OS2 B2644505 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868975-01-3

5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2644505
CAS RN: 868975-01-3
M. Wt: 454.79
InChI Key: RUQIJPWZCSXQFL-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored.

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

One notable application is in the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which show remarkable properties as photosensitizers for photodynamic therapy (PDT). These compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, are promising for the treatment of cancer through PDT due to their high efficiency in generating singlet oxygen, which is crucial for inducing cell death in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Potential Antifungal Agents

Another application is in the synthesis of new thiazolyl benzamide derivatives as potential antifungal agents. These compounds have been prepared by reacting bromoacetyl salicylamide with various thioureas and thioalkylamide, showcasing their potential in antifungal activity. This research demonstrates the versatility of benzamide derivatives in developing new antifungal medications, which is crucial for addressing the growing resistance to existing antifungal drugs (Narayana et al., 2004).

Anticancer Research

In anticancer research, the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have shown promising results. These compounds have been synthesized and tested in vitro against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some of these compounds exhibited promising anticancer activity, suggesting their potential use as therapeutic agents in cancer treatment (Tiwari et al., 2017).

properties

IUPAC Name

5-bromo-2-chloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-8-12(18)6-7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIJPWZCSXQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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